4-Azido-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Azido-2-(trifluoromethyl)benzamide is an organic compound characterized by the presence of an azido group (-N₃) and a trifluoromethyl group (-CF₃) attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic substitution reaction where a suitable precursor, such as 4-chloro-2-(trifluoromethyl)benzamide, is treated with sodium azide (NaN₃) under appropriate conditions to replace the chlorine atom with an azido group .
Industrial Production Methods
Industrial production methods for 4-Azido-2-(trifluoromethyl)benzamide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved safety when handling azides, which can be potentially explosive .
Chemical Reactions Analysis
Types of Reactions
4-Azido-2-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine group.
Cycloaddition Reactions: The azido group can engage in cycloaddition reactions to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Cycloaddition: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.
Major Products
Reduction: 4-Amino-2-(trifluoromethyl)benzamide.
Cycloaddition: 1,2,3-Triazole derivatives.
Scientific Research Applications
4-Azido-2-(trifluoromethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of bioactive molecules.
Materials Science: Incorporated into polymers to impart unique properties such as increased thermal stability and resistance to degradation.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-Azido-2-(trifluoromethyl)benzamide depends on its application. In medicinal chemistry, the azido group can be used for bioorthogonal reactions, allowing for the selective modification of biomolecules in living systems. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design .
Comparison with Similar Compounds
Similar Compounds
- 4-Azido-2-(trifluoromethyl)benzoic acid
- 4-Azido-2-(trifluoromethyl)benzyl alcohol
- 4-Azido-2-(trifluoromethyl)benzyl chloride
Uniqueness
4-Azido-2-(trifluoromethyl)benzamide is unique due to the presence of both the azido and trifluoromethyl groups on a benzamide scaffold. This combination imparts distinct chemical reactivity and physical properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
4-azido-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N4O/c9-8(10,11)6-3-4(14-15-13)1-2-5(6)7(12)16/h1-3H,(H2,12,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOWODUIXMEKGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])C(F)(F)F)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.